Garcinielliptone HD: A Comprehensive Technical Overview
Garcinielliptone HD: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garcinielliptone HD is a naturally occurring polycyclic polyprenylated acylphloroglucinol isolated from the heartwood of Garcinia subelliptica Merr.[1][2][3]. This technical guide provides a detailed overview of the known physicochemical properties, biological activities, and experimental protocols related to Garcinielliptone HD. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery. While comprehensive data for Garcinielliptone HD is limited in publicly accessible literature, this guide consolidates available information and provides context based on related compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₆O₅ | [1][2][3] |
| Molecular Weight | 416.55 g/mol | [1][2] |
| CAS Number | 1008376-90-6 | [1][3] |
| Appearance | Not Specified | - |
| Melting Point | Not Specified | - |
| Solubility | Not Specified | - |
| Storage Temperature | -20°C | [3] |
Note: The lack of publicly available data on melting point and solubility suggests that further experimental characterization is required. Researchers should determine these properties using standard laboratory techniques.
Spectral Data
Detailed spectral data for Garcinielliptone HD, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are not explicitly provided in the reviewed literature. Typically, the structures of novel natural products like garcinielliptones are elucidated using a combination of these spectroscopic methods.[4][5] For reference, the general regions of interest for the functional groups present in Garcinielliptone HD would be:
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¹H-NMR and ¹³C-NMR: Signals corresponding to aliphatic chains, olefinic protons, carbonyl groups, and hydroxyl groups would be expected.
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Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed around m/z 416.55.
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Infrared Spectroscopy: Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) would be present.
Biological Activity and Mechanism of Action
Garcinielliptone HD has been reported to exhibit significant biological activities, including DNA strand-scission and hepatoprotective effects.[1][3]
DNA Strand-Scission Activity
Garcinielliptone HD has been shown to induce DNA strand breaks.[1] The precise mechanism has not been fully elucidated for this specific compound. However, the pro-oxidant activity of similar phloroglucinols from Garcinia subelliptica has been studied. These compounds, in the presence of Cu(II), can cause significant breakage of plasmid DNA.[5] The mechanism is believed to involve the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), superoxide anions (O₂⁻), and hydroxyl radicals (•OH), which then attack the phosphodiester backbone of DNA.[5]
Caption: Proposed mechanism of Garcinielliptone HD-induced DNA strand scission.
Hepatoprotective Activity
Garcinielliptone HD has demonstrated hepatoprotective activity.[3] The molecular mechanism behind this effect is not yet detailed for this compound. However, the hepatoprotective effects of many natural compounds are often attributed to their antioxidant and anti-inflammatory properties.[6][7] These compounds can protect liver cells from drug-induced injury by scavenging free radicals, inhibiting lipid peroxidation, and modulating inflammatory signaling pathways.[6][8]
Experimental Protocols
Isolation and Purification of Garcinielliptones
A detailed protocol specifically for the isolation of Garcinielliptone HD from the heartwood of Garcinia subelliptica is not available in the reviewed literature. However, a general method for the isolation of various garcinielliptones from the leaves of the same plant has been described and can be adapted.[2][9][10]
General Workflow:
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Extraction: Dried and powdered plant material (e.g., heartwood) is extracted with a suitable solvent, such as methanol, at a controlled temperature.[9]
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Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[9][10] Garcinielliptones are typically found in the less polar fractions like n-hexane.[10]
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Chromatography: The bioactive fraction (e.g., n-hexane extract) is subjected to various chromatographic techniques for further purification. This may include:
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Column chromatography over silica gel or other stationary phases.
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High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column, to isolate the pure compound.[10]
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-
Structure Elucidation: The structure of the isolated pure compound is then confirmed using spectroscopic methods (NMR, MS, IR).[4][5]
Caption: General workflow for the isolation and purification of Garcinielliptone HD.
Conclusion and Future Directions
Garcinielliptone HD is a promising natural product with demonstrated DNA strand-scission and hepatoprotective activities. However, a significant gap exists in the publicly available data regarding its detailed physicochemical properties and the specific molecular mechanisms underlying its biological effects. Future research should focus on:
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Complete Physicochemical Characterization: Experimental determination of melting point, solubility in various solvents, and comprehensive spectral analysis.
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Mechanism of Action Studies: In-depth investigation of the signaling pathways involved in its hepatoprotective and DNA-damaging effects.
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In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and toxicological profile of Garcinielliptone HD in animal models.
This foundational work will be crucial for advancing Garcinielliptone HD as a potential lead compound in drug development.
References
- 1. rsc.org [rsc.org]
- 2. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of drug-induced liver injury and hepatoprotective effects of natural drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive overview of hepatoprotective natural compounds: mechanism of action and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of hepatoprotective xanthones from the pericarps of Garcinia mangostana, guided with tert-butyl hydroperoxide induced oxidative injury in HL-7702 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. walter.hms.harvard.edu [walter.hms.harvard.edu]
